1-(4-Fluorophenyl)guanidine
Overview
Description
1-(4-Fluorophenyl)guanidine is an organic compound with the chemical formula C6H6FN3. It is a derivative of guanidine, where one of the hydrogen atoms is replaced by a 4-fluorophenyl group. This compound is known for its versatility and has found applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of metal-catalyzed guanidylation and polymer-supported guanidylation are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated aromatic compounds, while reduction may yield amines .
Scientific Research Applications
1-(4-Fluorophenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)guanidine involves its interaction with specific molecular targets. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, influencing their activity and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)guanidine
- 1-(4-Ethylphenyl)guanidine
- 1-(3,4-Dichlorophenyl)guanidine
- 1-(4-Methoxyphenyl)guanidine
- 1-(2,4-Xylyl)guanidine
Uniqueness
1-(4-Fluorophenyl)guanidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLMODNENPLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364299 | |
Record name | 1-(4-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65783-21-3 | |
Record name | 1-(4-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.